DL-Cystine-d4
Overview
Description
DL-Cystine-d4 is a deuterium-labeled form of cystine, a sulfur-containing amino acid. It is a racemic mixture of D- and L-cystine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard for the quantification of cystine in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Cystine-d4 is synthesized by incorporating deuterium into the cystine molecule. The process involves the deuteration of cysteine, followed by oxidation to form cystine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
DL-Cystine-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of cysteine to cystine.
Reduction: Conversion of cystine back to cysteine.
Substitution: Replacement of hydrogen atoms with deuterium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Dithiothreitol, mercaptoethanol.
Deuterating agents: Deuterium oxide (heavy water).
Major Products Formed
The major products formed from these reactions include deuterated cysteine and cystine, which are used in various analytical and research applications .
Scientific Research Applications
DL-Cystine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
DL-Cystine-d4 exerts its effects by serving as a stable isotope-labeled compound. It is incorporated into biological systems, allowing researchers to track and quantify cystine and its metabolites. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
L-Cystine: The natural form of cystine, not labeled with deuterium.
D-Cystine: The inactive enantiomer of L-cystine.
Cysteine: The reduced form of cystine, containing a thiol group.
Uniqueness
DL-Cystine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium allows for precise quantification and tracking of cystine in various biological and chemical systems .
Properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-3,3-dideuteriopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-LNLMKGTHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108641-83-4 | |
Record name | DL-CYSTINE-3,3,3',3'-D4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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